molecular formula C13H20N2O2 B14522334 N-(5-Methylhexan-2-yl)-4-nitroaniline CAS No. 62747-01-7

N-(5-Methylhexan-2-yl)-4-nitroaniline

Cat. No.: B14522334
CAS No.: 62747-01-7
M. Wt: 236.31 g/mol
InChI Key: YHCJNTJEQBGPPS-UHFFFAOYSA-N
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Description

N-(5-Methylhexan-2-yl)-4-nitroaniline is a nitroaromatic compound featuring a 4-nitroaniline backbone substituted with a branched alkyl chain (5-methylhexan-2-yl) at the amine group. The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity in reduction and electrophilic substitution reactions .

Properties

CAS No.

62747-01-7

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-(5-methylhexan-2-yl)-4-nitroaniline

InChI

InChI=1S/C13H20N2O2/c1-10(2)4-5-11(3)14-12-6-8-13(9-7-12)15(16)17/h6-11,14H,4-5H2,1-3H3

InChI Key

YHCJNTJEQBGPPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylhexan-2-yl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for alkylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylhexan-2-yl)-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Methylhexan-2-yl)-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Methylhexan-2-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Properties/Applications References
N-(5-Methylhexan-2-yl)-4-nitroaniline ~265.3* Not Reported Organic solvents Potential NLO materials, intermediates -
N-(n-Decyl)-4-nitroaniline 278.39 59–60 Low aqueous Hydrogen-bonded polymers
4-Nitroaniline 138.12 147–149 Moderate in water Catalyst reduction studies
N-Methyl-4-nitroaniline 152.15 112–114 Ethanol, acetone pH-independent ionization
N-(3,5-Dichlorobenzylidene)-4-nitroaniline 327.16 Not Reported DMSO, DMF High hyperpolarizability (NLO)

*Estimated based on structural formula.

Research Findings and Trends

  • Reactivity : The branched alkyl chain in this compound likely slows reduction kinetics compared to unsubstituted 4-nitroaniline, as observed in Fe₃O₄-MWCNTs@PEI-Ag catalytic studies .
  • Crystallinity : Bulky substituents reduce melting points and crystallinity, contrasting with linear analogs like N-(n-Decyl)-4-nitroaniline, which form stable hydrogen-bonded networks .
  • Applications : Alkyl-substituted derivatives are less explored in biological contexts compared to Schiff base analogs, which show promise in antimycobacterial and NLO applications .

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